![molecular formula C11H12O4 B12317929 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one](/img/structure/B12317929.png)
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acrylat-4-oxa-tricyclo[4.2.1.03.7]nonan-5-on ist eine komplexe organische Verbindung mit der Summenformel C11H12O4 und einem Molekulargewicht von 208,21 g/mol . Diese Verbindung ist bekannt für ihre einzigartige tricyclische Struktur, die eine Acrylatgruppe und einen Oxa-tricyclononan-Kern umfasst. Sie wird hauptsächlich in der Forschung und in industriellen Anwendungen aufgrund ihrer besonderen chemischen Eigenschaften verwendet.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-Acrylat-4-oxa-tricyclo[4.2.1.03.7]nonan-5-on beinhaltet typischerweise die Reaktion eines geeigneten Precursors mit einem Acrylatreagenz unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Verwendung von Hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-7-ylester als Ausgangsmaterial . Die Reaktion wird in Gegenwart eines Katalysators und unter bestimmten Temperatur- und Druckbedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um die Ausbeute und Reinheit zu maximieren. Der Prozess beinhaltet typischerweise Schritte wie Reinigung, Kristallisation und Trocknung, um das Endprodukt in einer verwendbaren Form zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
2-Acrylat-4-oxa-tricyclo[4.2.1.03.7]nonan-5-on durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können sie in verschiedene reduzierte Formen umwandeln.
Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, beinhalten jedoch im Allgemeinen kontrollierte Temperaturen und die Verwendung von Lösungsmitteln wie Dichlormethan oder Ethanol .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxide liefern, während Substitutionsreaktionen eine Vielzahl substituierter Derivate erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-Acrylat-4-oxa-tricyclo[4.2.1.03.7]nonan-5-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten und Wechselwirkungen mit Biomolekülen untersucht.
Medizin: Die Forschung ist im Gange, um ihre potenziellen therapeutischen Anwendungen zu untersuchen.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2-Acrylat-4-oxa-tricyclo[4.2.1.03.7]nonan-5-on beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Acrylatgruppe kann an verschiedenen chemischen Reaktionen teilnehmen, was zur Bildung reaktiver Zwischenprodukte führt, die mit biologischen Molekülen wechselwirken. Diese Wechselwirkungen können zu Veränderungen in zellulären Prozessen und Funktionen führen .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Acrylate-4-oxa-tricyclo[4.2.1.03.7]nonan-5-one involves its interaction with specific molecular targets and pathways. The acrylate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Hydroxy-4-oxa-tricyclo[4.2.1.03.7]nonan-5-on: Ähnliche Struktur, aber mit einer Hydroxygruppe anstelle einer Acrylatgruppe.
4-Oxa-tricyclo[4.2.1.03.7]nonan-5-on: Fehlt die Acrylatgruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.
Einzigartigkeit
2-Acrylat-4-oxa-tricyclo[4.2.1.03.7]nonan-5-on ist einzigartig aufgrund seiner Acrylatgruppe, die ihm eine besondere Reaktivität und chemische Eigenschaften verleiht. Dies macht es wertvoll in verschiedenen Forschungs- und industriellen Anwendungen, in denen eine bestimmte Reaktivität erforderlich ist .
Eigenschaften
Molekularformel |
C11H12O4 |
|---|---|
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-9-yl) prop-2-enoate |
InChI |
InChI=1S/C11H12O4/c1-2-8(12)15-10-5-3-6-7(4-5)14-11(13)9(6)10/h2,5-7,9-10H,1,3-4H2 |
InChI-Schlüssel |
HBPXCEWRNUIKDD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC1C2CC3C1C(=O)OC3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate;tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12317847.png)
![4-(2,5-Dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12317855.png)
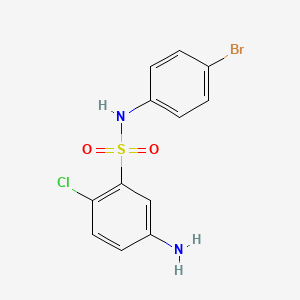
![3,5-dihydroxy-7-methoxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one](/img/structure/B12317874.png)

![(9E,12E,15E)-N-[(3-methoxyphenyl)methyl]octadeca-9,12,15-trienamide](/img/structure/B12317894.png)
![4-[(2,4-Dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-ol](/img/structure/B12317909.png)
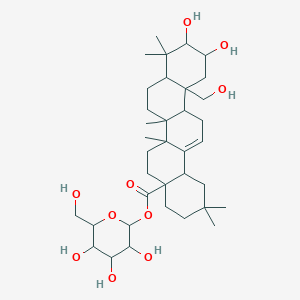
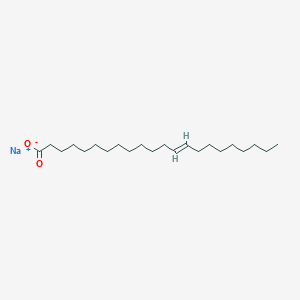
![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)

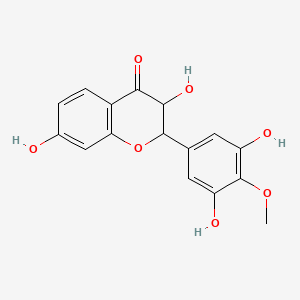
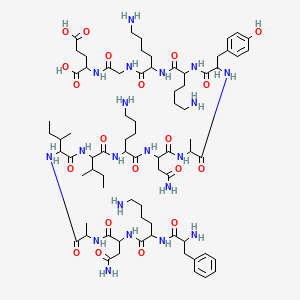
![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)
